(2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride
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Overview
Description
(2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the piperidine ring, which significantly influences its chemical properties and potential applications. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions that favor the substitution reaction.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The compound is purified using techniques such as crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major products include oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, often leading to the removal of the trifluoromethyl group.
Substitution: Substituted piperidine derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
(2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-5-(Methyl)piperidine-2-carboxylic acid
- (2S,5S)-5-(Ethyl)piperidine-2-carboxylic acid
- (2S,5S)-5-(Chloromethyl)piperidine-2-carboxylic acid
Uniqueness
- Trifluoromethyl Group : The presence of the trifluoromethyl group imparts unique electronic properties, making it more resistant to metabolic degradation.
- Hydrochloride Form : Enhances solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
This detailed overview provides a comprehensive understanding of (2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)4-1-2-5(6(12)13)11-3-4;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWIDTLNRXIKRD-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@H]1C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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